molecular formula C16H11N5O2S B2365161 3-Benzyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 496842-82-1

3-Benzyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2365161
CAS No.: 496842-82-1
M. Wt: 337.36
InChI Key: YPKKSCVDGMHUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound. It is part of a class of compounds known as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . This compound has a linear formula of C17H13N5O2S and a molecular weight of 351.389 .


Molecular Structure Analysis

The structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which includes this compound, is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This structure allows for specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been synthesized through reactions with hydrazonoyl halides .

Scientific Research Applications

Antimicrobial Activity

A study synthesized a series of triazolo[3,4-b][1,3,4]thiadiazoles, closely related to 3-Benzyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and evaluated their antimicrobial activity. Many of these compounds exhibited significant antibacterial activity against Staphylococcus aureus (Badr & Barwa, 2011).

Anti-Cancer Properties

Some fluorinated triazolo[3,4-b][1,3,4]thiadiazoles were tested for their anticancer activity against various cancerous cell lines. They demonstrated moderate to high antiproliferative potency, with certain compounds showing significant efficacy (Chowrasia et al., 2017).

Antibacterial and Antifungal Activities

The synthesis of certain triazolo[3,4-b][1,3,4]thiadiazoles revealed their potential as antimicrobial agents. These compounds showed marked inhibition of bacterial and fungal growth, nearly equal to the standards used in the study (Reddy et al., 2010).

Antioxidant and Anticancer Activity

A study on triazolo-thiadiazoles, similar in structure to this compound, revealed potent antioxidant properties and dose-dependent cytotoxic effects on hepatocellular carcinoma cell lines (Sunil et al., 2010).

Lack of Antiviral Activity

A study focusing on triazolo[3,4-b][1,3,4]thiadiazole derivatives, including those with an adamantyl moiety, found no significant antiviral effects at subtoxic concentrations in cell culture (Kritsanida et al., 2002).

Protein Tyrosine Phosphatase 1B Inhibitors

Condensed-bicyclic triazolo-thiadiazoles have been identified as effective inhibitors of PTP1B in vitro. The lead compound in this class showed effectiveness against human hepatoma cells and tumor models (Baburajeev et al., 2015).

Future Directions

The future directions for research on 3-Benzyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. In particular, the diverse pharmacological activities of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines suggest that they may have significant potential in drug design, discovery, and development .

Properties

IUPAC Name

3-benzyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S/c22-21(23)13-8-6-12(7-9-13)15-19-20-14(17-18-16(20)24-15)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKKSCVDGMHUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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